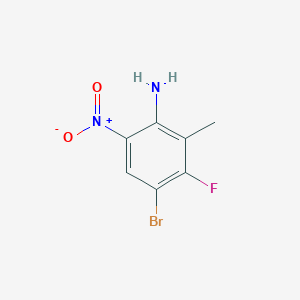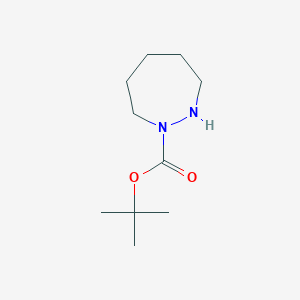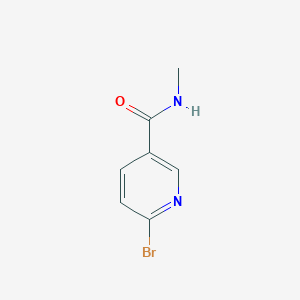
6-Bromo-N-methylnicotinamide
Übersicht
Beschreibung
6-Bromo-N-methylnicotinamide (6-BNMNA) is an important member of the nicotinamide family of compounds, which are widely used in a variety of scientific research fields. It is a derivative of niacinamide, which is the amide form of vitamin B3 (niacin). 6-BNMNA is a unique compound due to its ability to act as a pro-drug, meaning it can be converted into an active drug within the body. It has been used in a variety of scientific research applications, including biochemical and physiological studies, and has a wide range of potential applications in laboratory experiments.
Safety and Hazards
6-Bromo-N-methylnicotinamide is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is advised to wash with copious amounts of water . If symptoms persist, seek medical attention . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Wirkmechanismus
Target of Action
6-Bromo-N-methylnicotinamide is a derivative of N-methylnicotinamide . N-methylnicotinamide is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine . .
Mode of Action
It is known that n-methylnicotinamide, the parent compound, is involved in controlling methylation potential, impacting dna and histone epigenetic modification . The bromination at the 6th position might alter these interactions, but specific studies are needed to confirm this.
Biochemical Pathways
N-methylnicotinamide, the parent compound, is known to be involved in the methylation potential, impacting dna and histone epigenetic modification
Pharmacokinetics
It is known that n-methylnicotinamide, the parent compound, is excreted in the urine . The bromination at the 6th position might alter the ADME properties of the compound, but specific studies are needed to confirm this.
Result of Action
It is known that n-methylnicotinamide, the parent compound, is involved in controlling methylation potential, impacting dna and histone epigenetic modification . The bromination at the 6th position might alter these effects, but specific studies are needed to confirm this.
Action Environment
It is known that environmental factors can influence dna methylation, which is a potential mechanism of action of n-methylnicotinamide, the parent compound . The bromination at the 6th position might alter the influence of environmental factors on the compound’s action, but specific studies are needed to confirm this.
Biochemische Analyse
Biochemical Properties
6-Bromo-N-methylnicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide to form 1-methylnicotinamide. This interaction is crucial as it affects the levels of nicotinamide adenine dinucleotide (NAD+), a vital cofactor in redox reactions and cellular metabolism . Additionally, this compound may influence other biomolecules involved in NAD+ metabolism, such as S-adenosyl-L-methionine (SAM) and S-adenosyl-L-homocysteine (SAH) .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the levels of NAD+ and SAM, which in turn affects NAD±dependent redox reactions and signaling pathways . This modulation can lead to changes in cellular epigenetic states and influence processes such as cell proliferation, differentiation, and apoptosis . In cancer cells, this compound has been associated with altered cell metabolism and tumor progression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NNMT and other biomolecules. By binding to NNMT, the compound inhibits or activates the enzyme’s activity, leading to changes in the levels of its substrates and products . This interaction can result in the inhibition or activation of downstream signaling pathways and gene expression changes. Additionally, this compound may interact with other enzymes involved in NAD+ metabolism, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental setup and conditions. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and function . At higher doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to NAD+ metabolism. It interacts with enzymes such as NNMT, which catalyzes the N-methylation of nicotinamide . This interaction affects the levels of NAD+ and its precursors, influencing metabolic flux and metabolite levels . Additionally, this compound may impact other metabolic pathways, such as methionine metabolism, by modulating the levels of SAM and SAH .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is likely transported across cell membranes via specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with other biomolecules . The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression and epigenetic states . Alternatively, it may be found in the cytoplasm or other organelles, where it can interact with enzymes and other biomolecules involved in cellular metabolism .
Eigenschaften
IUPAC Name |
6-bromo-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFJFJHQZAIQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630543 | |
| Record name | 6-Bromo-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869640-48-2 | |
| Record name | 6-Bromo-N-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



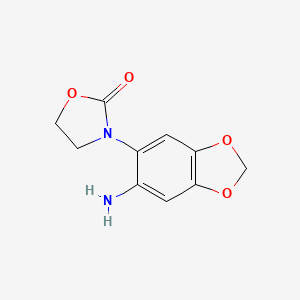

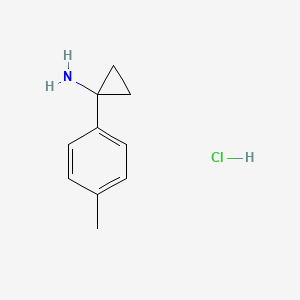
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)


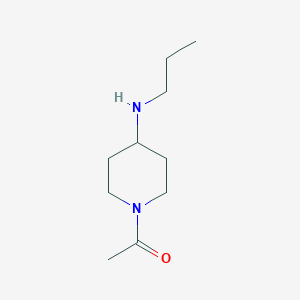
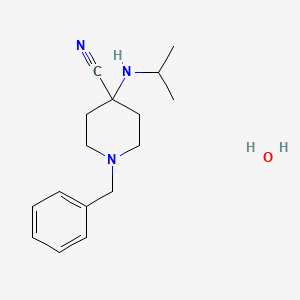
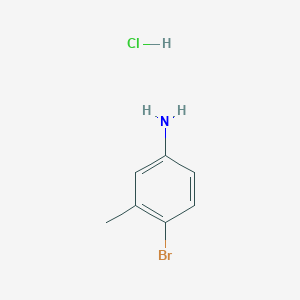
![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
